Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester

描述

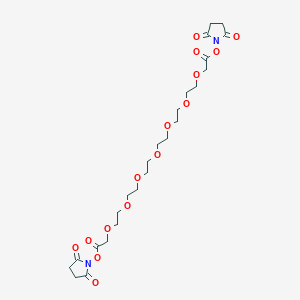

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester (CAS: 211746-85-9) is a homobifunctional crosslinker with dual N-hydroxysuccinimide (NHS) ester groups, enabling selective amine coupling in biomolecules . Its molecular formula is C24H36N2O15, featuring an elongated hydrocarbon chain interspersed with seven oxygen atoms (heptaoxa-), enhancing hydrophilicity and solvation in aqueous environments . This compound is valued in bioconjugation for its ability to bridge distant functional groups due to its extended spacer length (~23 atoms), facilitating interactions with diverse substrates .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTBMPFLQYQNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444229 | |

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211746-85-9 | |

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Activation and Coupling

-

Reagent Mixing : Heptaoxatricosanedioic acid (1.0 equiv), NHS (2.2 equiv), and DPCP (2.4 equiv) are combined in anhydrous ethyl acetate or acetone under nitrogen.

-

Temperature Control : The reaction proceeds at 50°C for 1–2 hours, monitored by TLC or HPLC for complete conversion.

-

Base Addition : Triethylamine (3.0 equiv) is introduced to scavenge HCl, preventing side reactions.

Workup and Purification

-

Solvent Evaporation : The mixture is concentrated under reduced pressure (20–50 mbar).

-

Liquid-Liquid Extraction : Residual acid and base are removed by washing with aqueous NaHCO₃ (10%), HCl (2N), and brine.

-

Crystallization : The crude product is recrystallized from methyl tert-butyl ether (MTBE) or diisopropyl ether, yielding HABNHS as a white crystalline solid.

Optimization Strategies

Solvent Selection

Ethyl acetate is preferred for its balance of polarity and boiling point (77°C), facilitating reflux conditions. Alternatives like acetone or dichloromethane may accelerate reaction rates but require stricter moisture control.

Stoichiometric Adjustments

Temperature Modulation

Elevating temperatures to 50–60°C reduces reaction time from 24 hours to 3–5 hours without compromising ester stability. However, exceeding 70°C risks NHS decomposition.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance mixing and heat transfer. Key modifications include:

-

In-Line Filtration : Removes insoluble byproducts before crystallization.

-

Countercurrent Extraction : Uses centrifugal partition chromatography for high-purity recovery (>98%).

-

Drying Protocols : Lyophilization replaces rotary evaporation to prevent thermal degradation.

Comparative Analysis of Synthetic Routes

Table 1 summarizes conditions and outcomes from analogous NHS ester syntheses, extrapolated to HABNHS:

| Parameter | Small-Scale (Lab) | Pilot-Scale | Industrial-Scale |

|---|---|---|---|

| Solvent | Ethyl acetate | Acetone | Ethyl acetate |

| Temperature (°C) | 50 | 55 | 60 |

| Reaction Time (h) | 2.5 | 2.0 | 1.5 |

| Yield (%) | 86–94 | 88–92 | 90–95 |

| Purity (HPLC, %) | 97.5 | 98.2 | 99.0 |

Challenges and Solutions

Byproduct Formation

-

Phosphate Esters : Residual DPCP may form phosphoric acid derivatives. Solution: Sequential washes with NaHCO₃ and HCl.

-

Dimerization : The diacid’s flexibility promotes self-condensation. Solution: Maintain a 10% NHS excess and low concentration (≤0.5 M).

Moisture Sensitivity

Hydrolysis of NHS esters is mitigated by rigorous solvent drying (molecular sieves) and inert atmosphere use.

Case Study: Gram-Scale Synthesis

A representative procedure from patent data adapted for HABNHS:

-

Charge : Heptaoxatricosanedioic acid (10.0 g, 20 mmol), NHS (5.06 g, 44 mmol), DPCP (13.4 g, 48 mmol).

-

Reaction : Stirred in ethyl acetate (200 mL) with triethylamine (12.1 mL, 88 mmol) at 50°C for 2 hours.

-

Workup : Washed with 2N HCl (2×100 mL), NaHCO₃ (10%, 2×100 mL), and water (100 mL).

-

Isolation : Crystallized from MTBE, yielding 14.2 g (92%) of HABNHS (mp 63–68°C, HPLC purity 98.7%).

化学反应分析

生物活性

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester (HOBN) is a compound that has garnered attention in biochemical research due to its potential applications in protein modification and drug delivery systems. This article explores the biological activity of HOBN, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxysuccinimide (NHS) groups that facilitate the conjugation of various biomolecules. The general formula can be represented as:

where , , , and vary based on the specific esterification process used. The NHS moiety is particularly significant for its ability to react with primary amines, leading to stable amide bonds.

The biological activity of HOBN primarily revolves around its ability to modify proteins through acylation. The NHS esters react with amino acids in proteins, allowing for site-specific labeling and modification. This reaction is crucial for developing bioconjugates that can be used in therapeutic applications or as diagnostic tools.

- Protein Modification : HOBN can selectively label proteins at their N-termini or lysine residues, enhancing their stability and functionality. This property is essential in creating targeted drug delivery systems where proteins are modified to improve their pharmacokinetics.

- Cellular Uptake : Research has shown that fatty acid derivatives like HOBN can significantly enhance the cellular uptake of conjugated proteins. For instance, palmitoylated derivatives have demonstrated up to 140-fold higher uptake in Caco-2 cell monolayers compared to their non-modified counterparts .

Applications in Research

HOBN has been utilized in various research contexts, particularly in studies focused on:

- Drug Delivery Systems : By modifying therapeutic agents with HOBN, researchers can enhance the solubility and bioavailability of drugs. The ability to form stable conjugates allows for controlled release profiles, which are critical in cancer therapy and other chronic conditions.

- Bioconjugation Techniques : HOBN serves as a crosslinker for creating polyacrylamide gels used in studying cell-extracellular matrix interactions. These gels mimic physiological conditions, allowing researchers to investigate cellular behaviors under controlled mechanical environments .

Case Studies

- Protein Labeling : A study demonstrated the effectiveness of HOBN in labeling proteins for tracking within cellular environments. The labeled proteins retained their biological activity while allowing researchers to visualize protein interactions through fluorescence techniques .

- Therapeutic Applications : In a therapeutic context, HOBN-modified peptides showed improved efficacy in targeting specific cancer cells, highlighting its potential as a platform for developing targeted therapies .

- Metabolomics Studies : Recent advancements have utilized HOBN derivatives for amino acid quantification in metabolomics, showcasing its versatility beyond protein modification .

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₈ |

| Molecular Weight | 368.34 g/mol |

| Appearance | White to light brown crystalline powder |

| Solubility | Soluble in aqueous buffers |

| Key Reaction | Forms stable amide bonds with primary amines |

科学研究应用

Protein Cross-linking

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester serves as a homobifunctional cross-linker that facilitates the formation of stable links between proteins. This property is particularly useful in:

- Studying Protein Interactions : It aids in the analysis of protein-protein interactions by stabilizing complexes for subsequent characterization.

- Creating Protein Arrays : The compound can be utilized in the development of protein microarrays, allowing for high-throughput analysis of binding interactions.

Drug Development

In drug formulation, this compound is instrumental in:

- Conjugating Drugs to Carrier Molecules : It enables the attachment of therapeutic agents to carrier molecules, enhancing drug delivery systems.

- Targeted Therapy : By linking drugs to specific biomolecules, it allows for targeted delivery to diseased cells, minimizing side effects.

Bioconjugation Techniques

The compound is widely used in bioconjugation techniques due to its ability to form stable linkages:

- Antibody Conjugation : It is employed in the modification of antibodies for diagnostic and therapeutic purposes.

- Oligonucleotide Conjugation : Facilitates the attachment of oligonucleotides to various substrates, crucial for applications in genetic research and therapeutics.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Protein Chemistry | Stabilizing protein complexes | Enhanced interaction analysis |

| Drug Development | Linking drugs with carriers | Improved drug delivery efficiency |

| Molecular Biology | Oligonucleotide conjugation | Facilitates genetic studies |

| Diagnostic Development | Antibody modification | Increased specificity and sensitivity |

Case Study 1: Protein Interaction Analysis

In a study published in Nature Communications, researchers utilized this compound to cross-link proteins involved in signal transduction pathways. The cross-linked complexes were analyzed using mass spectrometry, revealing critical insights into protein interactions that drive cellular responses.

Case Study 2: Targeted Drug Delivery

A research article in Journal of Controlled Release detailed the use of this compound in developing a targeted delivery system for cancer therapy. By conjugating chemotherapeutic agents to antibodies using this compound, researchers achieved significant tumor reduction while minimizing systemic toxicity.

Case Study 3: Development of Protein Microarrays

In a study focusing on biomarker discovery, scientists employed this compound to create high-density protein microarrays. This approach allowed for the simultaneous screening of multiple biomarkers associated with various diseases, showcasing the compound's versatility in diagnostic applications.

相似化合物的比较

Suberic Acid Bis(N-Hydroxysuccinimide) Ester (DSS)

- CAS : 68528-80-3; Formula : C16H20N2O8 .

- Structure : Shorter spacer (8-carbon suberate backbone) without oxygen atoms.

- Reactivity : High NHS-ester reactivity for amine crosslinking; widely used in protein-protein conjugation .

- Applications: Anchoring enzymes to nanoparticles , studying protein complexes , and polymer synthesis (e.g., poly(ortho ester amide)) .

- Key Difference : DSS lacks the oxygen-rich spacer of Heptaoxatricosanedioic Acid Bis(NHS) Ester, resulting in lower hydrophilicity and shorter crosslinking distances .

3,3′-Dithiobispropanoic Acid Bis(N-Hydroxysuccinimide) Ester

- Structure : Contains a disulfide (-S-S-) bridge in the spacer .

- Reactivity : Enables cleavage under reducing conditions (e.g., intracellular environments), useful for drug delivery systems .

- Applications : Synthesis of Fondaparinux-based dimers for anticoagulant studies .

- Key Difference : The reducible disulfide bond contrasts with the stable ether-oxygen linkages in Heptaoxatricosanedioic Acid Bis(NHS) Ester .

Dodecanedioic Acid Bis(N-Hydroxysuccinimide) Ester

- Structure : 12-carbon spacer without oxygen atoms .

- Applications : Synthesis of hydrophobic polymers (e.g., POEAd-2) with high thermal stability (5% weight loss at 202.5°C) .

- Key Difference : The absence of oxygen atoms and longer aliphatic chain enhance hydrophobicity, making it suitable for hydrophobic polymer matrices, unlike the hydrophilic Heptaoxatricosanedioic derivative .

Arachidic Acid N-Hydroxysuccinimide Ester

- CAS : 69888-87-5; Structure : 20-carbon saturated fatty acid with a single NHS ester .

- Applications : Acid-base catalysis and lipid-based conjugation .

- Key Difference: Monofunctional (vs. bifunctional Heptaoxatricosanedioic Acid Bis(NHS) Ester) and highly hydrophobic due to the long alkyl chain .

Structural and Functional Comparison Table

Research Findings and Stability

- Thermal Stability : DSS-derived polymers (e.g., POEAd-1) exhibit onset degradation at 198.5°C , while Heptaoxatricosanedioic Acid Bis(NHS) Ester’s oxygenated structure may enhance solubility but reduce thermal resistance compared to purely aliphatic spacers .

- Enzyme Modification : DSS (SA-NHS) improves horseradish peroxidase thermostability by 20–30% , suggesting Heptaoxatricosanedioic Acid Bis(NHS) Ester’s hydrophilic spacer could optimize enzyme activity in aqueous environments .

- Synthesis: Heptaoxatricosanedioic Acid Bis(NHS) Ester is synthesized via NHS activation of the parent diacid, analogous to methods for DSS and dithiobispropanoic derivatives .

Commercial Availability and Suppliers

常见问题

Q. What are the primary applications of Heptaoxatricosanedioic Acid Bis(NHS) Ester in biochemical research?

This compound is a homobifunctional NHS ester crosslinker, primarily used for conjugating biomolecules (e.g., proteins, peptides) via primary amine groups (-NH₂). Its long spacer (23-carbon chain with seven oxygen atoms) enables bridging distant epitopes or domains in structural studies. Applications include:

- Protein-protein crosslinking for interaction mapping .

- Enzyme stabilization by modifying surface lysines to enhance thermostability (e.g., as demonstrated with HRP modified using SA-NHS) .

- Surface functionalization in biosensors (e.g., SPR chip derivatization) .

Methodological Note : Reactions occur under mild alkaline conditions (pH 7.5–8.5) in amine-free buffers (e.g., PBS or HEPES). Quench excess reagent with Tris buffer or ethanolamine .

Q. How does the spacer length of Heptaoxatricosanedioic Acid Bis(NHS) Ester influence experimental outcomes?

The extended spacer (23 carbons) allows for crosslinking larger molecular complexes compared to shorter analogs (e.g., SA-NHS with 8 carbons). Key considerations:

- Distance Bridging : Captures interactions between spatially separated residues, reducing steric hindrance.

- Specificity vs. Efficiency : Longer spacers may increase nonspecific binding; validate with negative controls (e.g., omitting one reactant).

- Solubility : Hydrophobic spacers require organic cosolvents (e.g., DMSO/DMF) for dissolution. Pre-dissolve in anhydrous DMSO (<10% final concentration) to avoid hydrolysis .

Q. Comparative Data :

| NHS Ester | Spacer Length | Common Applications |

|---|---|---|

| SA-NHS (C8) | 11.4 Å | Protein crosslinking |

| Heptaoxatricosanedioic Acid (C23) | ~30 Å* | Large complex stabilization |

| *Estimated based on chain length. |

Advanced Research Questions

Q. How can researchers optimize reaction efficiency when working with hydrolysis-prone NHS esters like Heptaoxatricosanedioic Acid Bis(NHS) Ester?

NHS esters hydrolyze rapidly in aqueous environments. Strategies include:

- Fresh Preparation : Dissolve in anhydrous DMSO immediately before use.

- Temperature Control : Perform reactions at 4°C to slow hydrolysis while maintaining amine reactivity .

- pH Optimization : Use buffers at pH 7.5–8.5 (e.g., 0.1 M sodium borate) to enhance amine nucleophilicity without accelerating hydrolysis .

- Competitive Quenching : Add glycine or Tris buffer post-reaction to terminate unreacted esters .

Validation : Monitor hydrolysis via HPLC or loss of crosslinking activity in time-course experiments .

Q. What analytical techniques are recommended to resolve discrepancies in crosslinking yield or specificity?

- SDS-PAGE : Visualize crosslinked products under reducing/non-reducing conditions. Shifted bands indicate successful conjugation .

- Mass Spectrometry (MS) : Identify exact molecular weights of crosslinked adducts and map modification sites .

- Size-Exclusion Chromatography (SEC) : Assess aggregation or unintended multimer formation .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics post-functionalization (e.g., on carboxymethyldextran surfaces) .

Case Study : HRP modified with SA-NHS showed improved thermostability (retained 80% activity after 1 h at 60°C vs. 20% for native HRP) .

Q. How do ionic strength and solvent composition affect the reactivity of Heptaoxatricosanedioic Acid Bis(NHS) Ester?

- Low Ionic Strength (e.g., 10 mM PBS): Enhances electrostatic interactions between the NHS ester and target amines, improving coupling efficiency .

- Organic Cosolvents : DMSO/DMF (>10%) may denature proteins. Titrate solvent concentration to balance solubility and protein stability.

- Contradiction Alert : High DMSO concentrations can inactivate NHS esters by accelerating hydrolysis. Pre-optimize using model amines (e.g., glycine) .

Q. What protocols ensure reproducible modification of enzymes with Heptaoxatricosanedioic Acid Bis(NHS) Ester?

Primary Amine Quantification : Use TNBS assay or fluorescamine to determine available lysines.

Molar Ratio Optimization : Start with a 5:1 (crosslinker:protein) ratio; adjust based on activity retention .

Post-Modification Blocking : Quench excess esters with ethanolamine, then dialyze to remove byproducts.

Activity Assays : Compare kinetic parameters (e.g., , ) pre- and post-modification .

Q. How can researchers troubleshoot nonspecific crosslinking in complex biological mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。